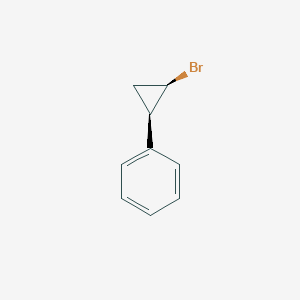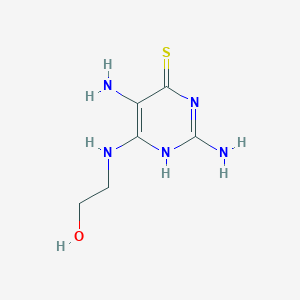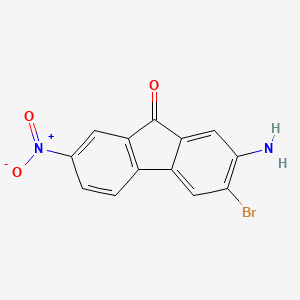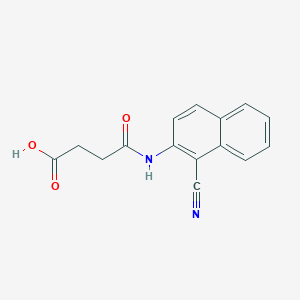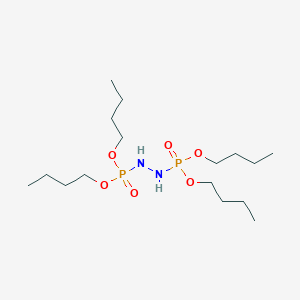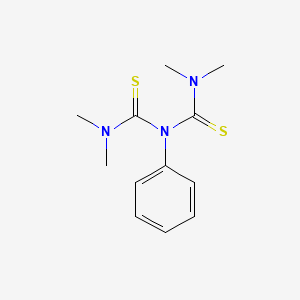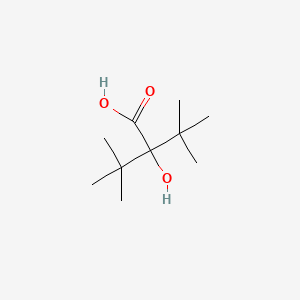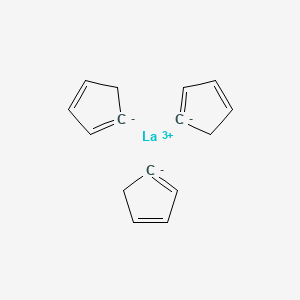
cyclopenta-1,3-diene;lanthanum(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;lanthanum(3+) is a coordination compound that combines the organic molecule cyclopenta-1,3-diene with the lanthanum ion (La^3+). Cyclopenta-1,3-diene is a cyclic diene with the formula C5H6, known for its reactivity in Diels-Alder reactions and its role as a ligand in organometallic chemistry. Lanthanum is a rare earth metal with significant applications in various fields, including electronics, optics, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;lanthanum(3+) typically involves the reaction of cyclopenta-1,3-diene with a lanthanum salt, such as lanthanum chloride (LaCl3) or lanthanum nitrate (La(NO3)3). The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the lanthanum salt. The cyclopenta-1,3-diene acts as a ligand, coordinating to the lanthanum ion to form the desired complex.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;lanthanum(3+) may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of automated reactors and purification systems would ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;lanthanum(3+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides and other oxidation products.
Reduction: Reduction reactions can convert the lanthanum ion to lower oxidation states, although this is less common.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines, amines, or other dienes.
Major Products Formed
Oxidation: Lanthanum oxides and various organic oxidation products.
Reduction: Reduced lanthanum species and hydrogenated organic products.
Substitution: New lanthanum complexes with different ligands.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;lanthanum(3+) has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and other cycloaddition reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic potential in treating certain diseases, although this is still in the experimental stage.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and electronic components.
Mecanismo De Acción
The mechanism by which cyclopenta-1,3-diene;lanthanum(3+) exerts its effects involves the coordination of the cyclopenta-1,3-diene ligand to the lanthanum ion. This coordination stabilizes the lanthanum ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging. In catalysis, the compound may facilitate the formation of reactive intermediates, while in imaging, it may enhance contrast by interacting with biological tissues.
Comparación Con Compuestos Similares
Cyclopenta-1,3-diene;lanthanum(3+) can be compared with other similar compounds, such as:
Cyclopentadienyl complexes: These include compounds like ferrocene (cyclopentadienyl iron) and other metallocenes, which also feature cyclopentadienyl ligands coordinated to metal ions.
Lanthanum complexes: Other lanthanum complexes with different ligands, such as lanthanum acetylacetonate or lanthanum triflate, can be compared in terms of stability, reactivity, and applications.
Uniqueness
The uniqueness of cyclopenta-1,3-diene;lanthanum(3+) lies in its combination of the reactive cyclopenta-1,3-diene ligand with the versatile lanthanum ion. This combination provides a unique set of properties that can be exploited in various chemical and industrial processes.
Conclusion
Cyclopenta-1,3-diene;lanthanum(3+) is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of a reactive organic ligand and a versatile metal ion makes it a valuable tool in scientific research and industrial processes. Further exploration of its properties and applications is likely to yield new insights and innovations.
Propiedades
Fórmula molecular |
C15H15La |
|---|---|
Peso molecular |
334.18 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;lanthanum(3+) |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
Clave InChI |
WMTALVRZNMWNTJ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


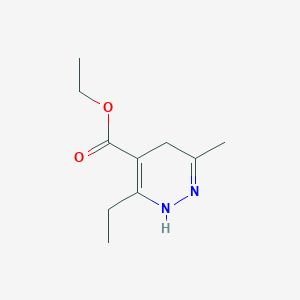

![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
